molecular formula C21H18ClN3O2S B2593517 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 897458-84-3

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2593517
CAS No.: 897458-84-3
M. Wt: 411.9
InChI Key: LCLBYYYTNFDHNX-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The compound’s unique structure, which includes an imidazo[2,1-b]thiazole core, contributes to its diverse pharmacological activities.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-27-18-4-2-3-14(9-18)11-23-20(26)10-17-13-28-21-24-19(12-25(17)21)15-5-7-16(22)8-6-15/h2-9,12-13H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLBYYYTNFDHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves the following steps :

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors to form the imidazo[2,1-b]thiazole ring system. Commonly, a thioamide and an α-haloketone are used as starting materials.

    Substitution Reactions: The introduction of the 4-chlorophenyl group and the 3-methoxyphenylmethyl group is achieved through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. These reactions often require the use of polar aprotic solvents and elevated temperatures.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds with enhanced biological activities.

    Biology: In biological research, the compound is used to study its effects on various cellular processes. It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

    Medicine: The compound’s pharmacological properties make it a promising candidate for drug development. It has been evaluated for its anticancer, antifungal, and antibacterial activities, showing significant potential in preclinical studies.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets various enzymes and receptors involved in cellular processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation.

    Pathways: The compound affects multiple signaling pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair. By modulating these pathways, the compound can induce cell death in cancer cells and inhibit their growth.

Comparison with Similar Compounds

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide can be compared with other imidazo[2,1-b]thiazole derivatives to highlight its uniqueness :

    Levamisole: Levamisole is a well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent. Unlike this compound, Levamisole is primarily used for its effects on the immune system.

    CITCO: CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is another imidazo[2,1-b]thiazole derivative known for its role as a constitutive androstane receptor (CAR) agonist.

By comparing these compounds, it becomes evident that this compound possesses unique structural and pharmacological properties that make it a valuable compound for scientific research and potential therapeutic applications.

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